4-Bis(N-Boc)amino-3-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

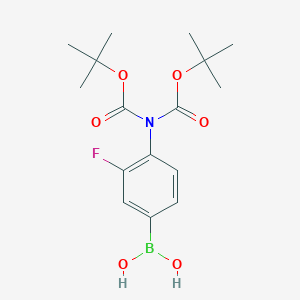

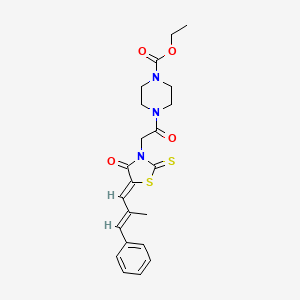

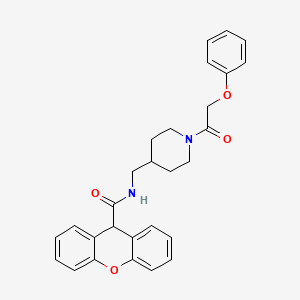

4-Bis(N-Boc)amino-3-fluorophenylboronic acid is a chemical compound with the CAS Number: 2377609-87-3 . It has a molecular weight of 355.17 . The IUPAC name for this compound is (4-(bis(tert-butoxycarbonyl)amino)-3-fluorophenyl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.17 . It should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Peptide Synthesis

One significant area of application for compounds related to 4-Bis(N-Boc)amino-3-fluorophenylboronic acid is in peptide synthesis. For instance, alkane-gem-diboronic acids have shown promise as versatile organoboron catalysts for dehydrative amidation of α-amino acids, enhancing the synthesis process with reduced epimerization of electrophiles. This catalysis is compatible with various functionalized α-amino acids bearing common N-protecting groups used in peptide synthesis, such as Boc, Cbz, and Fmoc, facilitating a mild catalytic peptide condensation (Michigami et al., 2019).

Involvement in Synthesis of Biologically Active Compounds

Boronic acid derivatives, including those related to 4-Bis(N-Boc)amino-3-fluorophenylboronic acid, play a crucial role in the synthesis of biologically active compounds. Such derivatives are extensively utilized in Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and other essential synthetic chemistry processes. The unique properties of these compounds, such as the ability to form stable boronate esters, make them valuable in various synthetic pathways (Das et al., 2003).

Role in Antimicrobial and Antiviral Activities

Certain derivatives, akin to 4-Bis(N-Boc)amino-3-fluorophenylboronic acid, have been synthesized and evaluated for their antimicrobial and antiviral properties. For example, bis(2-amidophenyl) diselenides with amino acid and dipeptide moieties have shown potential as antiviral, antibacterial, and antifungal agents, illustrating the broad-spectrum utility of boronic acid derivatives in medicinal chemistry (Palus et al., 2008).

Utility in Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as 3-fluoroazetidine-3-carboxylic acid, involves processes where compounds related to 4-Bis(N-Boc)amino-3-fluorophenylboronic acid can be intermediates. These fluorinated compounds are gaining importance as building blocks in medicinal chemistry due to their potential in drug development (Van Hende et al., 2009).

Safety and Hazards

The compound is considered hazardous and has several precautionary statements associated with it. These include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact during pregnancy/while nursing, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOXRNGFOOHMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bis(N-Boc)amino-3-fluorophenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)

![(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2471412.png)

![4-((tetrahydrofuran-2-yl)methyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2471416.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2471419.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2471421.png)